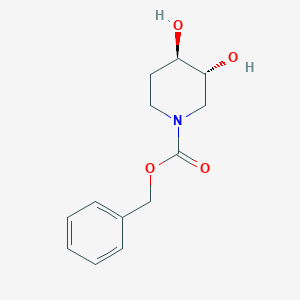

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate

Descripción general

Descripción

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with hydroxyl groups at the 3 and 4 positions and a benzyl ester at the 1 position. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction conditions are carefully controlled to ensure high stereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as crystallization to separate diastereomers and catalytic hydrogenation to reduce intermediates .

Análisis De Reacciones Químicas

Types of Reactions: (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ester group can produce benzyl alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules that can interact with various biological targets .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential, including their use as precursors for drug development .

Industry: Industrially, this compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis .

Mecanismo De Acción

The mechanism of action of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the benzyl ester moiety allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Piperine: A compound found in black pepper, known for its bioactivity and use in traditional medicine.

Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are studied for their biomedical applications.

Uniqueness: (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .

Actividad Biológica

Introduction

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is a chiral compound characterized by a piperidine ring with hydroxyl groups at the 3 and 4 positions and a benzyl ester at the 1 position. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 251.28 g/mol

- CAS Number: 167097-00-9

The compound's structure facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions due to its hydroxyl groups and benzyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl groups enhance its solubility and reactivity, allowing it to modulate the activity of target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, particularly in the central nervous system.

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic properties. Similar compounds have been shown to interact with opioid receptors, suggesting potential applications in pain management therapies.

Neuroprotective Effects

Studies suggest that piperidine derivatives may possess neuroprotective properties. They are being explored for their potential use in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting beta-secretase and reducing amyloid-beta deposition .

Antioxidant Activity

The presence of hydroxyl groups is associated with antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for developing compounds aimed at combating oxidative damage in cells.

Case Studies

-

Opioid Receptor Interaction:

A study highlighted the affinity of structurally similar compounds for opioid receptors, suggesting that modifications to the piperidine structure can significantly influence pharmacological profiles. -

Neuroprotective Studies:

Research on related piperidine derivatives has demonstrated their ability to inhibit beta-secretase activity, which is critical for developing treatments for Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | Piperidine core with additional hydroxyphenyl group | High affinity for kappa opioid receptors |

| Benzyl 4-hydroxyazepane-1-carboxylate | Azepane ring instead of piperidine | Larger cyclic structure with different biological activity |

The uniqueness of this compound lies in its specific stereochemistry and functional groups that confer distinct reactivity and biological activity compared to other similar compounds.

Propiedades

IUPAC Name |

benzyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUMISHXYWFZCE-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.